4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused ring structure, which includes both pyrrole and triazine rings. The presence of chlorine atoms at the 4 and 6 positions of the triazine ring enhances its chemical reactivity and potential biological activity .
Mechanism of Action
Target of Action
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle that has been found to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division. In cancer, these enzymes are often dysregulated, leading to uncontrolled cell proliferation .
Mode of Action
The compound interacts with its targets, the kinases, by inhibiting their activity. This inhibition disrupts the normal functioning of the kinases, leading to a halt in the signaling pathways that they regulate . This disruption can lead to the cessation of uncontrolled cell growth and division, a hallmark of cancer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kinase signaling pathway. By inhibiting the activity of kinases, the compound disrupts the signaling pathways that regulate cell growth and division . This disruption can lead to the cessation of uncontrolled cell growth, effectively halting the progression of cancer .
Pharmacokinetics
This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The result of the action of this compound is the inhibition of uncontrolled cell growth and division, effectively halting the progression of cancer . This is achieved through the disruption of kinase signaling pathways, which are crucial for the regulation of cell functions .
Biochemical Analysis
Biochemical Properties
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. This compound has been shown to interact with several kinases, including EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), by binding to their active sites and inhibiting their activity . The inhibition of these kinases can disrupt various signaling pathways involved in cell proliferation and survival, making this compound a valuable tool in cancer therapy .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of EGFR and VEGFR by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding sites of kinases . This binding prevents the transfer of phosphate groups to substrate molecules, thereby disrupting phosphorylation-dependent signaling pathways . Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of kinase activity and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and can bind to plasma proteins, influencing its bioavailability and distribution . The localization and accumulation of this compound in specific tissues are critical factors that determine its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall therapeutic effects .
Preparation Methods
The synthesis of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with triazine precursors. This process often requires the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product . Industrial production methods typically optimize these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes a variety of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can introduce oxygen-containing functional groups, while reduction can remove chlorine atoms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is a key scaffold in the development of kinase inhibitors, which are used in cancer therapy.
Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and fused ring structure. Similar compounds include:
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: This compound has chlorine atoms at the 2 and 4 positions and exhibits similar reactivity but different biological activity.
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine:
Properties
IUPAC Name |
4,6-dichloropyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGNAKMZKBUOLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.